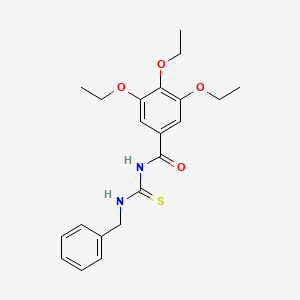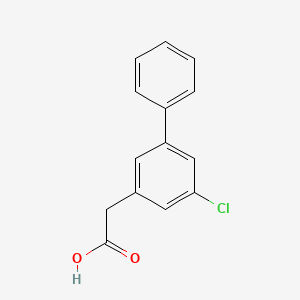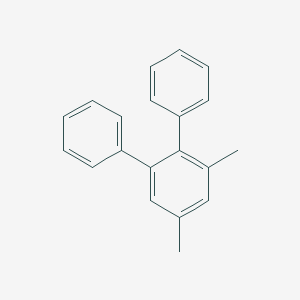
1,5-Dimethyl-2,3-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2,3-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2,3-diphenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2,3-diphenylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures below 50°C.
Sulfonation: Fuming sulfuric acid (H2SO4) at room temperature.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2,3-diphenylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-2,3-diphenylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of methyl and phenyl groups influences the reactivity and orientation of substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethylbenzene (o-Xylene)
- 1,3-Dimethylbenzene (m-Xylene)
- 1,4-Dimethylbenzene (p-Xylene)
- 1,2-Diphenylbenzene (o-Terphenyl)
- 1,3-Diphenylbenzene (m-Terphenyl)
- 1,4-Diphenylbenzene (p-Terphenyl)
Uniqueness
1,5-Dimethyl-2,3-diphenylbenzene is unique due to the specific positioning of its methyl and phenyl groups, which affects its chemical reactivity and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
73935-73-6 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-16(2)20(18-11-7-4-8-12-18)19(14-15)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Clave InChI |
YELBJOBDSYELHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
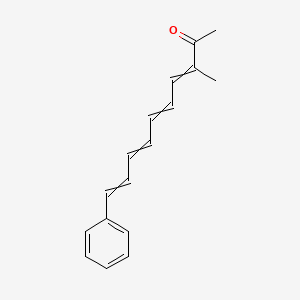

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
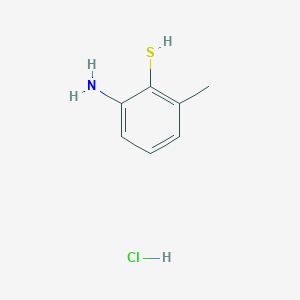


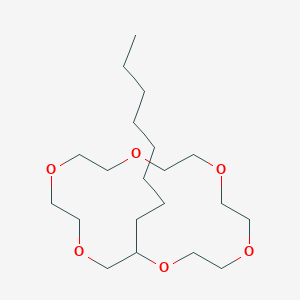

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

